molecular formula C16H14ClNO B13371832 1-(4-chlorobenzyl)-5-methyl-1,3-dihydro-2H-indol-2-one

1-(4-chlorobenzyl)-5-methyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B13371832
M. Wt: 271.74 g/mol
InChI Key: MTDTVLFJARAHLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorobenzyl)-5-methyl-1,3-dihydro-2H-indol-2-one is a synthetic organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-5-methyl-1,3-dihydro-2H-indol-2-one can be achieved through several methods. One common approach involves the Claisen–Schmidt condensation reaction. This reaction typically uses 3-acetyl-2-chloro-1-(4-chlorobenzyl)indole and various aromatic aldehydes. The reaction can be carried out under ultrasound-assisted conditions using 1,4-dioxane as a solvent and potassium hydroxide (KOH) as a base at room temperature . Alternatively, the reaction can be conducted under solvent-free conditions, which is more environmentally friendly and cost-effective .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzyl)-5-methyl-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-(4-chlorobenzyl)-5-methyl-1,3-dihydro-2H-indol-2-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to activate caspase enzymes, leading to apoptosis (programmed cell death) in cancer cells . The compound may also interact with other cellular proteins and receptors, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-chlorobenzyl)-5-methyl-1,3-dihydro-2H-indol-2-one is unique due to its specific chemical structure, which imparts distinct biological activities

Properties

Molecular Formula

C16H14ClNO

Molecular Weight

271.74 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-5-methyl-3H-indol-2-one

InChI

InChI=1S/C16H14ClNO/c1-11-2-7-15-13(8-11)9-16(19)18(15)10-12-3-5-14(17)6-4-12/h2-8H,9-10H2,1H3

InChI Key

MTDTVLFJARAHLK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.